1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a morpholine moiety, and a fluorobenzyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the morpholine group, and the attachment of the fluorobenzyl sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl or morpholine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be employed in biochemical assays to study enzyme interactions and other biological processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholin-4-yl-piperidine-1-carboxylic acid [1-(3-benzenesulfonyl-1-propyl-allylcarbamoyl)-2-phenylethyl]-amide
- Other piperidine derivatives with similar structural features
Uniqueness
1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide is unique due to the presence of the fluorobenzyl sulfonyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H30FN3O4S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H30FN3O4S/c21-19-4-2-17(3-5-19)16-29(26,27)24-10-6-18(7-11-24)20(25)22-8-1-9-23-12-14-28-15-13-23/h2-5,18H,1,6-16H2,(H,22,25) |
InChI Key |
LEBZSTPOYRQHHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCN2CCOCC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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